molecular formula C28H29N3O4S B2451947 3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinoline CAS No. 866871-58-1

3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinoline

Cat. No.: B2451947
CAS No.: 866871-58-1
M. Wt: 503.62
InChI Key: XPXJJUXISXJQAR-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinoline is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline core, substituted with benzylpiperazine, dimethoxy, and phenylsulfonyl groups, which contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinoline typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps, such as recrystallization and chromatography, are crucial to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinoline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its structural similarity to other bioactive compounds.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antipsychotic properties.

    Industry: Utilized in the development of new materials and as a corrosion inhibitor for metals

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinoline involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may inhibit the activity of oxidoreductase enzymes, leading to antimicrobial effects. Additionally, its interaction with tubulin proteins can disrupt cell division, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
  • 5-((4-Phenylpiperazin-1-yl)methyl)quinolin-8-ol
  • 6-Substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines

Uniqueness

3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinoline stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its quinoline core, coupled with benzylpiperazine and phenylsulfonyl groups, provides a versatile scaffold for various applications, making it a valuable compound in scientific research .

Properties

IUPAC Name

3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4S/c1-34-25-17-23-24(18-26(25)35-2)29-19-27(36(32,33)22-11-7-4-8-12-22)28(23)31-15-13-30(14-16-31)20-21-9-5-3-6-10-21/h3-12,17-19H,13-16,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXJJUXISXJQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)CC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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